molecular formula C7H6BrFOS B14780819 2-Bromo-4-fluoro-3-(methylthio)phenol

2-Bromo-4-fluoro-3-(methylthio)phenol

Cat. No.: B14780819
M. Wt: 237.09 g/mol
InChI Key: JDPOPLHFKDIKBG-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-3-(methylthio)phenol is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of bromine, fluorine, and a methylthio group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-3-(methylthio)phenol typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize the reaction conditions for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-3-(methylthio)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenol ring .

Scientific Research Applications

2-Bromo-4-fluoro-3-(methylthio)phenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-3-(methylthio)phenol involves its interaction with specific molecular targets. The presence of halogen atoms and the methylthio group can influence its reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-fluoro-3-(methylthio)phenol is unique due to the specific combination of bromine, fluorine, and a methylthio group on the phenol ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H6BrFOS

Molecular Weight

237.09 g/mol

IUPAC Name

2-bromo-4-fluoro-3-methylsulfanylphenol

InChI

InChI=1S/C7H6BrFOS/c1-11-7-4(9)2-3-5(10)6(7)8/h2-3,10H,1H3

InChI Key

JDPOPLHFKDIKBG-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1Br)O)F

Origin of Product

United States

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